ethyl 2-amino-2-(3,5-dichlorophenyl)acetate hydrochloride

Lipophilicity Permeability Drug design

Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate hydrochloride is an α-amino acid ester hydrochloride salt belonging to the substituted phenylglycine class. Characterized by a 3,5-dichloro substitution pattern on the aromatic ring and an ethyl ester moiety, this compound exhibits distinct physicochemical properties—including a LogP of 2.98 and a topological polar surface area (TPSA) of 52.32 Ų—that differentiate it from its methyl ester analog (LogP 2.14).

Molecular Formula C10H12Cl3NO2
Molecular Weight 284.6 g/mol
CAS No. 1803565-93-6
Cat. No. B6617929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-amino-2-(3,5-dichlorophenyl)acetate hydrochloride
CAS1803565-93-6
Molecular FormulaC10H12Cl3NO2
Molecular Weight284.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC(=CC(=C1)Cl)Cl)N.Cl
InChIInChI=1S/C10H11Cl2NO2.ClH/c1-2-15-10(14)9(13)6-3-7(11)5-8(12)4-6;/h3-5,9H,2,13H2,1H3;1H
InChIKeyLKUCTPCQQBMKKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Physicochemical Profile of Ethyl 2-Amino-2-(3,5-Dichlorophenyl)Acetate Hydrochloride (CAS 1803565-93-6)


Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate hydrochloride is an α-amino acid ester hydrochloride salt belonging to the substituted phenylglycine class . Characterized by a 3,5-dichloro substitution pattern on the aromatic ring and an ethyl ester moiety, this compound exhibits distinct physicochemical properties—including a LogP of 2.98 and a topological polar surface area (TPSA) of 52.32 Ų—that differentiate it from its methyl ester analog (LogP 2.14) . These properties are critical determinants of solubility, membrane permeability, and reactivity in synthetic and biological applications .

Why Ethyl 2-Amino-2-(3,5-Dichlorophenyl)Acetate Hydrochloride Cannot Be Simply Replaced by In-Class Analogs


Generic substitution among α-amino acid esters is frequently impaired by divergent lipophilicity and hydrogen-bonding capacity, which directly influence solubility, partitioning, and molecular recognition. For ethyl 2-amino-2-(3,5-dichlorophenyl)acetate hydrochloride, the ethyl ester imparts a LogP of approximately 2.98 versus 2.14 for the methyl ester hydrochloride , representing a roughly 0.8 log-unit increase that translates to a >6-fold higher n-octanol/water partition coefficient. This disparity alters both reaction kinetics in ester-based transformations and passive membrane diffusion in cell-based assays, rendering the methyl ester a poor surrogate where enhanced lipid solubility is required .

Head-to-Head Quantitative Evidence for Selecting Ethyl 2-Amino-2-(3,5-Dichlorophenyl)Acetate Hydrochloride Over Its Closest Analogs


Lipophilicity (LogP) Advantage of the Ethyl Ester Hydrochloride Over the Methyl Ester Hydrochloride

The ethyl ester hydrochloride exhibits a computed LogP of 2.98 , while the corresponding methyl ester hydrochloride exhibits a LogP of 2.14 . This 0.84 log-unit increase corresponds to an approximate 6.9-fold higher octanol-water partition coefficient, enhancing lipid solubility and passive membrane permeation potential.

Lipophilicity Permeability Drug design

Molecular Weight and Heavy Atom Count Differentiation from the Free Base for Crystallinity and Handling

The hydrochloride salt (MW 284.57 g/mol, C10H12Cl3NO2) is a crystalline solid with documented storage stability, whereas the free base (MW 248.11 g/mol, C10H11Cl2NO2) is an oil or low-melting solid requiring sealed, dry storage at 2–8 °C . The salt form's higher melting point and reduced hygroscopicity simplify weighing, dispensing, and long-term storage in compound management workflows.

Solid-state properties Crystallinity Handling

Computational Drug-Likeness: TPSA and Rotatable Bond Comparison with the Free Acid

The target compound shows TPSA = 52.32 Ų and 3 rotatable bonds , whereas the corresponding free acid (2-amino-2-(3,5-dichlorophenyl)acetic acid hydrochloride, CID 24730302) displays TPSA = 63.3 Ų and 2 rotatable bonds [1]. The lower TPSA of the ethyl ester predicts superior oral absorption potential (typically favored when TPSA < 140 Ų and more specifically < 60 Ų for CNS penetration), and the additional rotatable bond indicates greater conformational flexibility for target engagement.

Drug-likeness ADME Molecular descriptors

Optimal Application Scenarios for Ethyl 2-Amino-2-(3,5-Dichlorophenyl)Acetate Hydrochloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry: CNS-Penetrant Lead Optimization

With a TPSA of 52.32 Ų and a LogP of 2.98, this compound sits within the favorable physicochemical space for CNS drug candidates (TPSA < 60 Ų, LogP 1–4) . It is preferentially selected over the methyl ester (LogP 2.14) when increased lipophilicity is required to cross the blood-brain barrier, and over the free acid (TPSA 63.3 Ų) when lower polarity is needed to reduce efflux transporter recognition [1].

High-Throughput Compound Management and Automated Synthesis

The hydrochloride salt's crystalline nature and ambient storage stability make it directly compatible with automated solid-dispensing platforms (e.g., Tecan, Labcyte) and long-term compound libraries, avoiding the cold-chain logistics and liquid-handling challenges associated with the free base (CAS 500772-57-6, storage 2–8 °C) [1].

Ester-Based Prodrug or Protecting-Group Strategies in Organic Synthesis

The ethyl ester moiety provides a balance between hydrolytic stability and enzymatic lability. The 0.84 log-unit higher lipophilicity compared to the methyl ester allows preferential partitioning into organic phases during liquid-liquid extraction or solid-phase synthesis, while maintaining sufficient aqueous solubility for homogeneous reaction conditions when co-solvents are used.

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